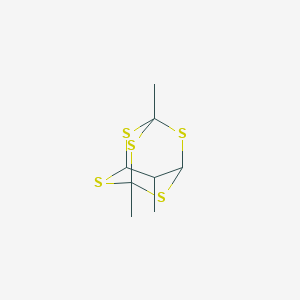
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane, commonly known as TMA-2, is a synthetic compound that belongs to the class of phenethylamines. TMA-2 has been studied extensively due to its potential use in scientific research.
Mécanisme D'action
The exact mechanism of action of TMA-2 is not fully understood. It is believed to act as a serotonin and dopamine releaser and reuptake inhibitor. TMA-2 also binds to serotonin and dopamine receptors in the brain, which may contribute to its psychoactive effects.
Effets Biochimiques Et Physiologiques
TMA-2 has been shown to produce a range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its mood-enhancing effects. TMA-2 has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Avantages Et Limitations Des Expériences En Laboratoire
TMA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, TMA-2 also has several limitations. It is a controlled substance in many countries, which may limit its availability for research purposes. Additionally, its psychoactive properties may make it difficult to distinguish between its effects on the central nervous system and other factors.
Orientations Futures
There are several future directions for research on TMA-2. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to determine the optimal dose and duration of treatment. Another area of interest is its potential as a tool for studying the serotonin and dopamine systems in the brain. TMA-2 may also have applications in the development of new psychoactive drugs with therapeutic potential.
Méthodes De Synthèse
TMA-2 is synthesized by reacting 2,4,6,8,9-pentathiaadamantane with dimethylamine and formaldehyde. The reaction takes place in a solvent such as ethanol or methanol and is catalyzed by an acid such as hydrochloric acid. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
TMA-2 has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive properties similar to other phenethylamines such as MDMA and mescaline. TMA-2 has been used in animal studies to investigate its potential as a treatment for depression and anxiety.
Propriétés
Numéro CAS |
17443-95-7 |
|---|---|
Nom du produit |
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane |
Formule moléculaire |
C8H12S5 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
1,5,10-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S5/c1-4-5-9-7(2)10-6(4)12-8(3,11-5)13-7/h4-6H,1-3H3 |
Clé InChI |
QCPNZTKEQNAGBM-UHFFFAOYSA-N |
SMILES |
CC1C2SC3(SC1SC(S2)(S3)C)C |
SMILES canonique |
CC1C2SC3(SC1SC(S2)(S3)C)C |
Synonymes |
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)




